Asapiprant

Vue d'ensemble

Description

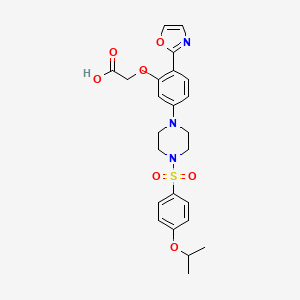

ASAPIPRANT, également connu sous le nom de S-555739, est un antagoniste puissant et sélectif du récepteur de la prostaglandine D2 (récepteur DP1). Il a été développé par Shionogi & Co., Ltd. et a montré un potentiel significatif dans le traitement de diverses affections inflammatoires, notamment la rhinite allergique et l'asthme . La formule moléculaire de l'this compound est C24H27N3O7S, et il présente une forte affinité et une sélectivité pour le récepteur DP1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ASAPIPRANT implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie de synthèse détaillée est propriétaire, mais elle implique généralement les étapes suivantes :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels pour améliorer l'affinité et la sélectivité du récepteur.

- Purification et cristallisation pour obtenir le produit final avec une pureté élevée .

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

- Optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés.

- Utilisation de réactifs et de solvants de qualité industrielle.

- Mise en œuvre de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Pharmacological Activity and Receptor Binding

Asapiprant is a synthetic prostaglandin D2 (PGD2) receptor antagonist with high selectivity for the DP1 receptor subtype. Binding assays demonstrate its affinity and specificity:

This binding antagonizes PGD2-induced responses, such as nasal congestion and airway inflammation, by blocking DP1-mediated signaling pathways.

In Vitro and In Vivo Efficacy

While not detailing chemical reactions, studies highlight its functional effects in allergic disease models:

- Allergic Rhinitis : Reduces nasal resistance () and eosinophil infiltration in nasal mucosa .

- Asthma Models : Suppresses bronchoconstriction, airway hyper-responsiveness, and mucin production .

Mechanistic Insights from Related Chemical Studies

Although this compound-specific reaction data are absent, general principles from chemical kinetics and optimization (as per sources and ) provide context for drug development workflows:

Reaction Optimization Strategies

- Design of Experiments (DoE) : Used to identify critical factors (e.g., temperature, reagent stoichiometry) in multi-step syntheses, minimizing side reactions .

- Kinetic Profiling : Mechanistic studies (e.g., azetidinium ion formation in cediranib synthesis) inform solvent/base selection to enhance yields .

Degradation Pathways (Analogous Systems)

Applications De Recherche Scientifique

Infectious Diseases

Recent studies have highlighted the efficacy of asapiprant in combating pneumococcal infections. In a controlled study involving young mice infected with Streptococcus pneumoniae, treatment with this compound significantly reduced systemic spread and disease severity. The results indicated that while this compound did not reduce the pulmonary bacterial burden, it enhanced antimicrobial activity in circulating neutrophils and improved pulmonary barrier integrity, thereby preventing bacterial dissemination into the bloodstream .

Key Findings:

- This compound treatment led to an 83% survival rate in infected mice compared to control groups.

- Enhanced levels of reactive oxygen species (ROS) were observed in lung macrophages/monocytes following treatment.

- The compound was shown to maintain epithelial/endothelial barrier integrity in the lungs .

Allergic Diseases

This compound has also been investigated for its potential in treating allergic diseases such as asthma and allergic rhinitis. In various animal models, it demonstrated significant suppression of antigen-induced bronchoconstriction, airway hyper-responsiveness, and mucin production in the lungs .

Clinical Insights:

- In clinical trials for allergic rhinitis, patients treated with this compound exhibited reduced nasal resistance and secretion following allergen exposure.

- The compound was well-tolerated and showed promising results in reducing symptoms associated with allergic responses .

Case Study 1: Pneumococcal Infection Model

In a study focusing on pneumococcal pneumonia, young mice were treated with this compound post-infection. The treatment resulted in:

- Reduced disease severity: Significant decrease in mortality rates.

- Enhanced immune response: Increased antimicrobial activity noted in neutrophils .

Case Study 2: Allergic Rhinitis

A randomized controlled trial evaluated the effects of this compound on patients with seasonal allergic rhinitis. Results indicated:

- Efficacy: Patients reported lower symptom scores compared to placebo.

- Safety Profile: No significant adverse effects were reported during the trial period .

Data Summary

| Application Area | Model/Study Type | Key Outcomes |

|---|---|---|

| Infectious Diseases | Mouse Model (Pneumonia) | 83% survival rate; enhanced immune response |

| Allergic Diseases | Clinical Trials | Reduced symptoms of rhinitis; well-tolerated |

Mécanisme D'action

ASAPIPRANT exerts its effects by selectively binding to and antagonizing the DP1 receptor, which is involved in the prostaglandin D2 signaling pathway. By inhibiting this receptor, this compound reduces the migration and activation of immune cells, thereby decreasing the overall inflammatory response . This mechanism makes it a promising candidate for treating various inflammatory diseases .

Comparaison Avec Des Composés Similaires

OC000459: Another DP1 receptor antagonist with similar anti-inflammatory properties.

ADC-3680: A selective DP2 receptor antagonist used for treating asthma and allergic rhinitis.

Comparison: ASAPIPRANT is unique in its high selectivity and affinity for the DP1 receptor, which distinguishes it from other similar compounds. Its potent anti-inflammatory effects and potential therapeutic applications make it a valuable addition to the class of prostaglandin receptor antagonists .

Activité Biologique

Asapiprant, also known as S-555739 or BGE-175, is a synthetic compound primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP1). Its biological activity has been extensively studied in various contexts, particularly in allergic diseases and infectious diseases such as COVID-19. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound functions by selectively inhibiting the DP1 receptor, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which are elevated by prostaglandin D2 (PGD2) signaling. This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PGD2-induced cAMP elevation in human platelets with an IC50 value of 16 nM. The compound also exhibits varying degrees of inhibition in animal models, including guinea pigs, rats, and sheep, with IC50 values reported as 61 nM, 74 nM, and 15 nM respectively .

In Vivo Efficacy

Allergic Diseases:

this compound has shown significant efficacy in animal models of allergic rhinitis and asthma. In studies involving guinea pigs, oral administration at doses of 1 mg/kg and 3 mg/kg resulted in an 82% and 92% suppression of PGD2-induced nasal resistance increase, respectively . Additionally, it reduced nasal secretion and cell infiltration in nasal lavage fluids when administered at doses ranging from 3 mg/kg to 30 mg/kg .

Table 1: Efficacy of this compound in Animal Models

| Model | Dose (mg/kg) | Effect on Nasal Resistance (%) | Effect on Nasal Secretion (%) |

|---|---|---|---|

| Guinea Pig | 1 | 82 | Significant reduction |

| Guinea Pig | 3 | 92 | Significant reduction |

| Rat | 10 | Not specified | Not specified |

Clinical Trials

This compound is currently being investigated for its potential use in treating COVID-19. A Phase 2 clinical trial is assessing its efficacy in hospitalized adults with inflammatory symptoms related to COVID-19. Preliminary results suggest that this compound may reduce mortality rates and improve immune responses in older patients infected with SARS-CoV-2 .

Table 2: Summary of Clinical Trials Involving this compound

| Trial ID | Condition | Phase | Key Findings |

|---|---|---|---|

| NCT01651871 | Allergic Rhinitis | Phase 2 | Significant reduction in symptoms |

| NCT04512512 | COVID-19 | Phase 2 | Reduced mortality and improved immune response |

Case Studies

A notable case study involved the administration of this compound to aged mice infected with Streptococcus pneumoniae. The treatment significantly reduced systemic spread and disease severity while enhancing the antimicrobial activity of neutrophils . This suggests that this compound not only targets allergic pathways but also plays a role in modulating immune responses during bacterial infections.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess Asapiprant’s DP1 receptor antagonism?

this compound’s DP1 antagonism is typically validated using in vitro cAMP assays in platelet-rich plasma from humans, guinea pigs, and sheep, where it inhibits PGD2-induced cAMP elevation (IC50 values: 16 nM in humans, 15–74 nM in animal models) . In vivo efficacy is tested in guinea pig nasal resistance models, where oral administration (1–3 mg/kg) reduces PGD2-induced airway resistance by 82–92%, outperforming comparator compounds . Researchers should standardize species-specific pharmacokinetic profiles when translating findings .

Q. How is this compound’s receptor selectivity confirmed in preclinical studies?

Selectivity for DP1 over DP2 is assessed via functional assays. For DP2, this compound’s lack of activity is demonstrated using PGD2-induced eosinophil shape change in human and guinea pig peripheral blood, where no inhibition is observed at concentrations effective for DP1 . Cross-reactivity with other prostaglandin receptors (e.g., EP, IP) requires competitive binding assays using radiolabeled ligands .

Q. What methodologies are recommended for quantifying this compound’s pharmacokinetic parameters in animal models?

Plasma concentrations in rats, dogs, and sheep are measured post-administration (10 mg/kg) via liquid chromatography/tandem mass spectrometry (LC-MS/MS) or HPLC. Key parameters include AUC, Cmax, and half-life, with interspecies variability noted (e.g., higher clearance in rodents vs. canines) . Researchers must account for formulation differences (e.g., methylcellulose suspensions) that affect bioavailability .

Advanced Research Questions

Q. How does this compound modulate cytokine storms in SARS-CoV-2-infected models, and what experimental designs are appropriate?

In elderly mice, this compound (dose unspecified) reduces adverse COVID-19 outcomes by suppressing macrophage/neutrophil-driven cytokine release (e.g., IL-6, TNF-α). Studies use K18-hACE2 transgenic mice infected with SARS-CoV-2, with endpoints including weight loss, survival, and multiplex cytokine profiling . Controls should include untreated infected mice and immunomodulator comparators (e.g., dexamethasone) to isolate DP1-specific effects .

Q. What strategies resolve contradictions in this compound’s CYP2C9 inhibition data?

While this compound shows dose-dependent CYP2C9 inhibition in supersomes (IC50 data aligned with HepG2 assays), cytotoxicity in HepG2 complicates interpretation. Researchers should orthogonalize results using primary hepatocytes or in silico docking simulations to distinguish direct enzyme inhibition from cell death artifacts . Parallel studies with non-cytotoxic analogs (e.g., vatalanib) can clarify mechanisms .

Q. How does this compound’s antitumor activity relate to myeloid cell modulation?

this compound alters tumor-associated macrophage (TAM) and myeloid-derived suppressor cell (MDSC) function in preclinical models, likely via DP1-mediated cAMP suppression. Co-culture systems (e.g., HUVEC-EIII8 heterotypic cultures) combined with proteomic analysis of galectin-3 cleavage reveal reduced metastatic potential . Researchers should correlate DP1 receptor density in tumor stroma with treatment response using immunohistochemistry .

Q. What experimental designs optimize reproducibility in this compound studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Methods : Detail drug preparation (e.g., purity ≥99%, DMSO stock concentrations), animal protocols (e.g., dosing regimens), and statistical thresholds (e.g., p < 0.05 for nasal resistance assays) .

- Data : Provide raw cAMP measurements, cytometry plots for eosinophil assays, and pharmacokinetic curves as supplementary files .

- Replication : Use DP1-knockout models to confirm on-target effects .

Q. How can this compound’s immunomodulatory effects be leveraged in combination therapies?

In COVID-19 models, co-administration with antiviral agents (e.g., remdesivir) or other immunomodulators (e.g., BIT225) is hypothesized to synergize. Experimental designs should employ factorial ANOVA to test additive vs. synergistic interactions, with endpoints including viral load (qPCR) and histopathology . Dose-ranging studies are critical to avoid immunosuppression .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) are standard for IC50/EC50 calculations. For animal studies, mixed-effects models account for inter-individual variability, while survival data requires Kaplan-Meier analysis with log-rank tests .

Propriétés

IUPAC Name |

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-01-5 | |

| Record name | Asapiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.